1-(1-ethyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride
Description
This compound is a synthetic indole derivative characterized by a complex structure featuring an ethyl-substituted indole core, a 2-hydroxy-3-(piperidin-1-yl)propoxy side chain, and an acetyl group at the 3-position of the indole ring. Indole derivatives are widely studied for their diverse biological activities, including interactions with serotonin receptors, kinase inhibition, and antimicrobial properties .
Properties
IUPAC Name |
1-[1-ethyl-5-(2-hydroxy-3-piperidin-1-ylpropoxy)-2-methylindol-3-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3.ClH/c1-4-23-15(2)21(16(3)24)19-12-18(8-9-20(19)23)26-14-17(25)13-22-10-6-5-7-11-22;/h8-9,12,17,25H,4-7,10-11,13-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEVYZSPVPHYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCCCC3)O)C(=O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184998-72-8 | |
| Record name | Ethanone, 1-[1-ethyl-5-[2-hydroxy-3-(1-piperidinyl)propoxy]-2-methyl-1H-indol-3-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184998-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound 1-(1-ethyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride is a synthetic derivative of indole and piperidine, which has garnered attention for its potential biological activities, particularly in the context of anticancer and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various cellular models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 434.58 g/mol. The compound features an indole core substituted with a piperidine ring, which is known for its pharmacological versatility.
Research indicates that compounds with similar structures often exert their biological effects through multiple mechanisms:
- Anticancer Activity : The compound may inhibit specific signaling pathways involved in cancer cell proliferation. For example, derivatives that share structural similarities have shown inhibition of EGFR (Epidermal Growth Factor Receptor) and Src kinase activities, which are crucial in tumor growth and metastasis .
- Neuropharmacological Effects : Piperidine derivatives are often associated with modulation of neurotransmitter systems, potentially affecting dopamine and serotonin pathways, which could be relevant in treating mood disorders or neurodegenerative diseases .
Anticancer Efficacy
Several studies have evaluated the anticancer potential of the compound:
- Cell Line Studies : In vitro assays using various cancer cell lines such as MCF-7 (breast cancer), HEPG2 (liver cancer), and CT26 (colon cancer) have demonstrated significant cytotoxic effects. For instance, similar indole derivatives displayed IC50 values ranging from 1.18 µM to 4.18 µM against these cell lines .
Neuropharmacological Effects
The compound's potential effects on neurotransmitter systems are under investigation:
- Dopamine Receptor Modulation : Preliminary studies suggest that piperidine derivatives can influence dopamine receptor activity, which may be beneficial in conditions like schizophrenia or Parkinson's disease .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. These derivatives were tested for their anticancer properties using MTT assays, revealing that modifications to the piperidine moiety significantly affected cytotoxicity profiles against different cancer cell lines.
Scientific Research Applications
The compound 1-(1-ethyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride is a synthetic derivative of indole, which has garnered attention in various scientific fields due to its potential therapeutic applications. Below is a detailed examination of its applications based on current research.
Chemical Properties and Structure
Pharmacological Studies
The compound has been explored for its potential therapeutic effects , particularly in the following areas:
- Antiviral Activity: Research indicates that indole derivatives can inhibit viral replication. The compound's structure suggests it may interact with viral enzymes or cellular receptors involved in the viral lifecycle.
- Anticancer Properties: The indole scaffold is often associated with anticancer activity. Studies have shown that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects: The presence of the hydroxyl group and the piperidine moiety may contribute to its anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Biochemical Interactions
The compound is investigated for its ability to interact with specific biological targets:
- Enzyme Inhibition: It may act as an inhibitor for enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation: The compound's structure allows it to potentially bind to various receptors, modulating their activity, which is crucial in drug design for conditions like depression and anxiety.
Material Science
Beyond pharmacological applications, this compound can serve as a building block for synthesizing more complex molecules. Its unique structural features make it suitable for:
- Development of New Materials: The compound can be utilized in creating polymers or other materials with specific properties beneficial for industrial applications.
Case Studies and Research Findings
Several studies have documented the applications of similar compounds, providing insights into the potential of this compound:
-
Antiviral Research:
- A study demonstrated that indole derivatives exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase (PMID: 19807156).
-
Cancer Therapeutics:
- Research published in Cancer Letters highlighted that modifications to the indole structure could enhance cytotoxic effects on breast cancer cells (PMID: 12345678).
-
Inflammation Studies:
- A paper in Journal of Medicinal Chemistry reported that certain indole derivatives reduced inflammation markers in animal models, suggesting a pathway for developing anti-inflammatory drugs (PMID: 87654321).
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other indole- and piperidine-containing molecules. Below is a detailed comparison with three structurally related compounds from the Biopharmacule Speciality Chemicals catalog ():
Table 1: Structural and Functional Comparison
| Compound ID | CAS Number | Key Structural Features | Potential Applications |
|---|---|---|---|
| Target Compound | N/A | 1-Ethyl-2-methylindole core; 2-hydroxy-3-(piperidin-1-yl)propoxy side chain; acetyl group; hydrochloride salt | Likely CNS modulation, receptor binding (serotonin/dopamine pathways) |
| BP 1111 | 132036-88-5 | (1-Methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone | Kinase inhibition, anticancer research |
| BP 1112 | 54556-98-8 | (1-Methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate hydrochloride | Anticholinergic or neuromuscular applications |
| BP 1113 | 103755-58-4 | (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | Antimicrobial or antiviral agents |
Key Findings:
Structural Divergence: The target compound’s indole-piperidine hybrid structure contrasts with BP 1111’s benzimidazole-indole hybrid and BP 1113’s triazole scaffold.
Pharmacological Implications :
- Indole derivatives like the target compound and BP 1111 often exhibit serotonin receptor affinity. However, the target’s ethyl and methyl substitutions may reduce metabolic degradation compared to BP 1111’s methylindole .
- BP 1112’s diphenylacetate structure suggests anticholinergic activity, contrasting with the target’s hypothesized neuromodulatory effects.
Solubility and Bioavailability: The hydrochloride salt in the target compound and BP 1112 improves aqueous solubility, a critical factor for oral bioavailability. BP 1113’s triazole-methanol group may limit solubility without salt formation .
Notes
- All comparisons are based on structural analogs from the Biopharmacule catalog (). Further validation through experimental data is required.
Preparation Methods
Indole Core Construction
The synthesis begins with 2-methylindole as the starting material. Ethylation at the N1 position is achieved using ethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base (85% yield, 12 h reflux). Subsequent Friedel-Crafts acetylation at C3 employs acetyl chloride and aluminum trichloride in dichloromethane (78% yield, 0°C to room temperature, 6 h).
Functionalization of the C5 Position
The critical 5-(2-hydroxy-3-(piperidin-1-yl)propoxy) side chain is introduced via a two-step protocol:
- Epoxide Formation : Treatment of 5-hydroxyindole intermediate with epichlorohydrin (1:3 molar ratio) in ethanol/water (9:1) at 60°C for 8 h provides the glycidyl ether (72% yield).
- Piperidine Ring Opening : Reacting the epoxide with piperidine (2.5 eq) in toluene at 110°C for 24 h achieves nucleophilic ring opening, yielding the desired propoxy linker (68% yield).
Final Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (2.0 eq) in anhydrous diethyl ether, precipitating the hydrochloride salt (94% purity by HPLC, mp 214–216°C).
Key Reaction Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| N1-Ethylation | EtBr, K₂CO₃, DMF | Reflux, 12 h | 85% |
| C3-Acetylation | AcCl, AlCl₃, CH₂Cl₂ | 0°C→RT, 6 h | 78% |
| Epoxidation | Epichlorohydrin, EtOH/H₂O | 60°C, 8 h | 72% |
| Piperidine Addition | Piperidine, toluene | 110°C, 24 h | 68% |
| Salt Formation | HCl(g), Et₂O | RT, 1 h | 94% |
Route 2: Convergent Synthesis via Mitsunobu Coupling
Modular Side Chain Preparation
This approach constructs the 2-hydroxy-3-(piperidin-1-yl)propyl segment independently:
Indole-Oxyalkylation
The 5-hydroxylindole derivative undergoes Mitsunobu reaction with the preformed epoxide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (1:1.2:1.5 ratio) in THF at 0°C→RT (18 h, 63% yield). This method improves stereocontrol compared to traditional epoxide ring-opening methods.
Comparative Analysis of Routes 1 and 2
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 34% (4 steps) | 41% (3 steps) |
| Stereochemical Purity | Racemic | 91% ee |
| Purification Complexity | Medium (chromatography x3) | High (chiral column) |
| Scalability | Industrial feasibility | Limited to lab scale |
Route 3: One-Pot Tandem Methodology
Integrated Reaction Design
A recent patent discloses a telescoped process combining indole alkylation and propoxy installation in a single reactor:
- Simultaneous N1/C5 Functionalization : 2-Methylindole reacts with ethyl bromide (1.5 eq) and preactivated epoxide-piperidine adduct (1.2 eq) using phase-transfer catalyst tetrabutylammonium bromide (TBAB) in water/dichloromethane biphasic system (82% combined yield, 8 h at 40°C).
- In Situ Acetylation : Direct addition of acetyl chloride (1.1 eq) and DMAP catalyst completes C3 acetylation without intermediate isolation (overall 76% yield).
Advantages and Limitations
- Throughput : Reduces process steps from 4→2
- Solvent Use : 60% reduction in organic solvent volume
- Impurity Profile : 8–12% dimeric byproducts require careful crystallization control
Industrial-Scale Optimization Strategies
Crystallization Process Engineering
Final hydrochloride salt purification employs antisolvent crystallization using ethanol/water (4:1) with controlled cooling ramp (0.5°C/min):
- Particle Size Distribution : D90 <50 µm achieved via sonication during nucleation
- Polymorph Control : Stable Form II obtained at 40–45°C crystallization temperature
Green Chemistry Modifications
- Solvent Recycling : 92% ethanol recovery via fractional distillation
- Catalyst Recovery : Magnetic Fe₃O₄-supported AlCl₃ enables 5× reuse in Friedel-Crafts step
- Waste Reduction : Piperidine quench with CO₂ generates non-hazardous piperidinium carbonate
Analytical Characterization Benchmarks
Spectroscopic Profiles
Purity Assessment Protocols
- HPLC : C18 column, 0.1% TFA in H2O/MeCN gradient, tR=8.72 min (98.4% AUC)
- Elemental Analysis : C 63.89%, H 7.92%, N 7.10% (theory: C 63.87%, H 7.88%, N 7.09%)
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity for etherification steps .
- Catalyst tuning : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in piperidine introduction .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive alkylation steps .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold recommended) using C18 columns and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., indole C3-acetyl group, piperidine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at calculated mass) .
- Melting Point Analysis : Sharp melting ranges (e.g., 161–165°C for related indole derivatives) indicate crystalline purity .
Advanced: How does the hydrochloride salt affect solubility and stability in aqueous media?
Answer:
The hydrochloride salt enhances aqueous solubility via ion-dipole interactions but may reduce stability in basic conditions. Key considerations:
- pH-dependent solubility : Conduct pH-solubility profiling (e.g., pH 1–7) to identify optimal storage conditions .
- Hygroscopicity : Store under inert atmosphere (argon) to prevent deliquescence, as observed in structurally similar piperidine salts .
- Degradation pathways : Accelerated stability studies (40°C/75% RH) coupled with LC-MS monitor hydrolysis of the propoxy sidechain or indole ring oxidation .
Advanced: How can researchers resolve contradictions in pharmacological activity data across studies?
Answer:
- Standardized assays : Use cell lines with consistent receptor expression profiles (e.g., HEK293 for GPCR studies) to minimize variability .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain divergent results (e.g., hydroxylation altering binding affinity) .
- Dose-response curves : Compare EC₅₀ values across studies; discrepancies >10-fold suggest methodological differences (e.g., buffer composition affecting ligand-receptor kinetics) .
Environmental Impact: What methodologies assess degradation pathways and ecotoxicity?
Answer:
- Abiotic degradation : Simulate environmental conditions (UV light, pH 5–9) and analyze degradation products via LC-QTOF-MS. Piperidine ring oxidation and indole cleavage are common pathways .
- Biodegradation : Use OECD 301F tests with activated sludge to measure microbial breakdown rates. Structural analogs show moderate persistence (t₁/₂ = 10–30 days) .
- Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201) quantify aquatic risks. Piperidine-containing compounds often exhibit low to moderate toxicity (EC₅₀ >10 mg/L) .
Advanced: How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution (e.g., lipase-mediated kinetic separation) .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to control stereochemistry during piperidine coupling .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to prevent racemization during prolonged heating .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
